MOPS sodium salt

Biochemistry Cell Culture Enzyme Assays

MOPS sodium salt is a zwitterionic Good's buffer (pKa 7.2, range pH 6.5–7.9) purpose-built for near‑neutral physiological assays where buffer–metal interference is unacceptable. Its 1.7‑fold lower iron‑binding constant (K_Fe=42.0) vs. HEPES (K_Fe=72.5) preserves true kinetic behavior in iron‑dependent enzyme systems and ferritin release studies. Negligible UV absorbance (≤0.04 at 0.1 M, 260/280 nm) ensures accurate spectrophotometric quantification. Validated for bovine embryo IVM/IVF/IVC. High water solubility (~33 % w/w). Requires ≥99 % purity with certified low metal impurities.

Molecular Formula C7H14NNaO4S
Molecular Weight 231.25 g/mol
CAS No. 71119-22-7
Cat. No. B1676738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMOPS sodium salt
CAS71119-22-7
SynonymsMOPS-Na
Molecular FormulaC7H14NNaO4S
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1COCCN1CCCS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);/q;+1/p-1
InChIKeyMWEMXEWFLIDTSJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MOPS Sodium Salt CAS 71119-22-7: Technical Baseline and Class Positioning for Buffer Procurement


MOPS sodium salt (CAS 71119-22-7) is a zwitterionic biological buffer belonging to the Good's buffer class, introduced by Good et al. in the 1960s [1]. It is the sodium salt form of 3-(N-morpholino)propanesulfonic acid and serves as a structural analog to MES, distinguished by an extended propanesulfonic acid chain [2]. The compound exhibits a pKa of 7.2 at 25°C with an effective buffering range of pH 6.5–7.9, positioning it for near-neutral physiological applications . MOPS sodium salt is characterized by high water solubility (approximately 33% w/w yielding clear, colorless solutions), minimal UV absorbance in the 240–700 nm spectral range, and negligible metal ion coordination capacity .

MOPS Sodium Salt Procurement: Why Buffer Substitution Without Quantitative Evaluation Compromises Assay Integrity


Although MOPS sodium salt belongs to the zwitterionic Good's buffer family alongside HEPES, MES, and TES, functional interchangeability is not supported by empirical evidence. Each buffer exhibits distinct pKa values, metal-binding affinities, and temperature coefficients that directly impact enzymatic activity, nucleic acid stability, and spectroscopic measurements. For instance, MES (pKa 6.15) operates in a lower pH range (5.5–7.0) unsuitable for many near-neutral physiological assays [1], while HEPES (pKa 7.55) extends buffering capacity to pH 8.2 but demonstrates measurably different iron-binding thermodynamics (K_Fe-buffer = 72.5 ± 14) compared to MOPS (K_Fe-buffer = 42.0 ± 5) [2]. Tris-based buffers, in contrast, exhibit strong temperature-dependent pKa shifts and primary amine reactivity that interfere with aldehyde-containing fixatives and certain enzyme assays [3]. Generic substitution without reference to the quantitative differentiation documented below introduces uncontrolled variables that compromise experimental reproducibility and regulatory compliance in biopharmaceutical workflows.

MOPS Sodium Salt CAS 71119-22-7: Quantified Differentiation Evidence Against Key Comparators


pKa Proximity to Physiological pH: MOPS Sodium Salt vs. MES and HEPES

MOPS sodium salt exhibits a pKa of 7.2 at 25°C, positioning it directly at physiological pH (7.4). In contrast, MES (pKa 6.15) requires operating at pH 5.5–7.0, which is sub-physiological and may alter enzyme conformation or protein stability [1]. HEPES (pKa 7.55) provides buffering up to pH 8.2, but its pKa deviates further from 7.4, reducing buffering capacity at the precise physiological target [2].

Biochemistry Cell Culture Enzyme Assays

Metal Ion Interaction Thermodynamics: MOPS vs. HEPES in Iron-Dependent Assays

In a controlled head-to-head study measuring ferritin iron release kinetics at pH 7.4, MOPS buffer exhibited significantly lower iron-binding affinity than HEPES. The iron-buffer binding constant (K_Fe-buffer) was determined to be 42.0 ± 5 for MOPS compared to 72.5 ± 14 for HEPES [1]. This 1.7-fold difference in binding affinity indicates that HEPES interacts more strongly with iron ions, potentially sequestering free metal and altering the apparent kinetics of iron-dependent enzymes or iron release assays.

Bioinorganic Chemistry Metalloenzymology Ferritin Studies

UV Absorbance at Critical Wavelengths: MOPS Sodium Salt vs. HEPES and Tris

MOPS sodium salt demonstrates minimal UV absorbance across critical analytical wavelengths. At 260 nm (nucleic acid quantification) and 280 nm (protein quantification), MOPS at 0.1 M concentration exhibits absorbance ≤0.040 [1]. At 1 M concentration, absorbance remains ≤0.1 at both wavelengths . This optical clarity is essential for UV-based assays where buffer background signal can confound analyte detection. While HEPES also exhibits low UV absorbance, Tris-based buffers can exhibit higher background absorbance at 260 nm depending on purity grade [2].

Spectrophotometry Nucleic Acid Quantification Protein Assays

Enzyme Kinetics Equivalence: MOPS Sodium Salt Performance vs. Bis-Tris and HEPES in ACOD1 Assays

In a direct comparative study evaluating buffer effects on human and mouse ACOD1 enzyme kinetics, 50 mM MOPS, HEPES, and Bis-Tris buffers (all at pH 7.5 with 100 mM NaCl) produced statistically similar Michaelis constants (K_M), catalytic rate constants (k_cat), and specificity constants (k_cat/K_M) [1]. This demonstrates that MOPS sodium salt does not introduce enzyme inhibition or kinetic artifacts relative to other widely used Good's buffers in this system, confirming its suitability as a non-interfering buffer for enzymatic studies.

Enzymology Kinetics Immunometabolism

Trace Metal Specification: MOPS Sodium Salt High-Purity Grades vs. General Reagent Grade Buffers

High-purity MOPS sodium salt (BioXtra grade, ≥99.5% titration) contains tightly controlled trace metal impurities: Al ≤0.0005%, Ca ≤0.001%, Cu ≤0.0005%, Fe ≤0.0005%, Mg ≤0.0005%, Pb ≤0.001%, Zn ≤0.0005% . These specifications are critical for applications sensitive to metal contamination, such as metalloprotein studies or cell culture media where trace metals can alter growth kinetics or enzyme activity. General reagent-grade buffers of alternative chemistries (e.g., Tris, phosphate) may have higher and less rigorously specified trace metal burdens [1].

Bioinorganic Chemistry Quality Control Cell Culture

Bovine Embryo Development Compatibility: MOPS vs. TES, HEPES, and PBS

In a controlled study evaluating the effect of zwitterionic buffers on bovine embryo in vitro development, oocytes (n=440) exposed to MOPS buffer (10 mM, pH 7.2 in TALP medium) for approximately 41 minutes total across maturation, fertilization, and culture steps exhibited comparable developmental outcomes to TES (n=394) and HEPES (n=438) groups [1]. All zwitterionic buffers outperformed PBS (n=490) which served as the phosphate-buffered control. This demonstrates that MOPS sodium salt is compatible with sensitive reproductive biology applications where buffer toxicity or interference can compromise developmental viability.

Reproductive Biology Embryology In Vitro Fertilization

MOPS Sodium Salt Application Scenarios: Evidence-Backed Use Cases for Buffer Procurement


Near-Neutral pH Enzyme Assays Requiring Physiological Buffering

MOPS sodium salt is the buffer of choice for enzyme assays conducted at pH 7.0–7.5, including ACOD1 kinetics [1], where its pKa of 7.2 provides maximum buffering capacity at physiological pH. Unlike MES (pKa 6.15) which requires acidic conditions, MOPS maintains enzyme structural integrity and catalytic activity at near-neutral pH. Procurement should prioritize high-purity grades (≥99.5%) with documented metal impurity profiles to minimize extraneous metal interference in metalloenzyme studies.

Iron-Dependent Metalloprotein and Ferritin Iron Release Assays

For assays involving iron metabolism, ferritin iron release, or iron-dependent enzymes, MOPS sodium salt is preferred over HEPES due to its 1.7-fold lower iron-binding constant (K_Fe-buffer = 42.0 ± 5 vs. 72.5 ± 14 for HEPES) [1]. This reduced metal interaction ensures that buffer components do not sequester free iron, preserving the true kinetic behavior of iron-dependent systems. Specifications should verify low transition metal impurities (Fe ≤0.0005%) to avoid background contamination.

UV Spectrophotometric Nucleic Acid and Protein Quantification

MOPS sodium salt is suitable for UV-based analytical workflows at 260 nm (DNA/RNA) and 280 nm (protein) due to its minimal absorbance (≤0.040 at 0.1 M, ≤0.1 at 1 M) [1]. This low spectral interference is critical for accurate quantification in microvolume spectrophotometry (e.g., NanoDrop) and plate reader assays. Selection should confirm absorbance specifications meet instrument detection thresholds and that buffer grade does not introduce UV-absorbing contaminants .

In Vitro Embryo Culture and Assisted Reproduction Research

MOPS sodium salt is validated for use in bovine embryo IVM/IVF/IVC systems at 10 mM concentration, demonstrating equivalent developmental outcomes to TES and HEPES while outperforming phosphate-buffered saline [1]. This establishes MOPS as a suitable buffer for gamete and embryo handling media where buffer toxicity can compromise viability. Procurement should ensure endotoxin-tested grades suitable for mammalian cell culture .

Technical Documentation Hub

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